

Application Notes and Protocols: 1-Bromoundecane-d3 for NMR Spectroscopy Reference

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Compound of Interest

Compound Name: **1-Bromoundecane-d3**

Cat. No.: **B12403219**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **1-Bromoundecane-d3** as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative NMR (qNMR) applications.

Application Notes

Deuterated compounds are essential in NMR spectroscopy for minimizing solvent interference and providing a stable lock signal.^{[1][2]} **1-Bromoundecane-d3**, a deuterated version of 1-bromoundecane, serves as a valuable tool for researchers, particularly in the pharmaceutical and material science industries. Its primary application lies in its use as an internal standard for quantitative analysis (qNMR) of organic molecules, especially those containing long alkyl chains.

The core principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.^[3] By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the precise concentration and purity of the analyte can be determined.^{[4][5]}

Key Advantages of **1-Bromoundecane-d3** as a qNMR Standard:

- Signal Simplification: In ^1H NMR, the deuterium substitution at a specific position (e.g., the terminal methyl group) eliminates the corresponding proton signals, simplifying the spectrum and reducing potential overlap with analyte signals.
- Chemical Shift Reference: While not its primary purpose, the residual proton signals in partially deuterated standards or the signals of the non-deuterated portion of the molecule can serve as a secondary chemical shift reference.
- Inertness: As an alkyl halide, **1-Bromoundecane-d3** is chemically inert under typical NMR conditions and is unlikely to react with a wide range of analytes.
- Solubility: It is soluble in common organic deuterated solvents like chloroform-d (CDCl_3), which are frequently used for NMR analysis of non-polar to moderately polar compounds.

Primary Applications:

- Quantitative Purity Determination: Assessing the purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials containing long alkyl chains.
- Concentration Measurement: Determining the precise concentration of small molecules, natural products, and metabolites in solution.
- Reaction Monitoring: Quantifying the consumption of starting materials and the formation of products in reactions involving long-chain aliphatic compounds.

Physicochemical Properties of **1-Bromoundecane**

The properties of the non-deuterated analogue are crucial for understanding the behavior of **1-Bromoundecane-d3**.

Property	Value
Molecular Formula	C ₁₁ H ₂₃ Br
Molecular Weight	235.20 g/mol
Boiling Point	137-138 °C at 18 mmHg
Melting Point	-9 °C
Density	1.054 g/mL at 25 °C
Refractive Index	n _{20/D} 1.457

Note: The deuterated version, 1-Bromoundecane-11,11,11-d₃, will have a slightly higher molecular weight (approx. 238.22 g/mol).

Experimental Protocols

Protocol 1: Purity Determination by ¹H qNMR using 1-Bromoundecane-d₃ as an Internal Standard

This protocol outlines the procedure for determining the purity of an analyte using **1-Bromoundecane-d₃** as an internal standard.

Materials:

- **1-Bromoundecane-d₃** (of known purity)
- Analyte of interest
- High-purity deuterated solvent (e.g., Chloroform-d)
- High-precision analytical balance (e.g., ultramicrobalance)
- Volumetric flasks
- High-quality 5 mm NMR tubes
- NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

- Preparation of the Internal Standard Stock Solution:
 - Accurately weigh a precise amount of **1-Bromoundecane-d3** into a volumetric flask.
 - Dissolve the standard in a known volume of the chosen deuterated solvent to achieve a precise concentration.
- Sample Preparation:
 - Accurately weigh a known amount of the analyte into a clean vial.
 - Add a precise volume of the internal standard stock solution to the vial.
 - Ensure complete dissolution of both the analyte and the standard. A vortex mixer can be used.
 - Transfer the final solution to a high-quality NMR tube.
- NMR Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Allow the sample to equilibrate to the probe temperature.
 - Acquire a ^1H NMR spectrum with parameters optimized for quantitative analysis. This includes:
 - A 90° pulse angle to maximize the signal-to-noise ratio.
 - A long relaxation delay (D1) of at least 7 times the longest T1 relaxation time of both the analyte and the standard signals to ensure full relaxation.
 - A sufficient number of scans to achieve a high signal-to-noise ratio.
 - Do not spin the sample to avoid spinning sidebands.
- Data Processing and Analysis:

- Apply Fourier transformation and phase correction to the acquired FID.
- Perform baseline correction.
- Integrate a well-resolved, non-overlapping signal of the analyte and a well-resolved signal of the **1-Bromoundecane-d3** standard.
- Calculate the purity of the analyte using the following equation:

Purity (Analyte) [%] = $(I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * \text{Purity}_{\text{std}} [\%]$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- Purity_std = Purity of the internal standard

Expected ¹H NMR Chemical Shifts for 1-Bromoundecane

The following table provides the expected chemical shifts for the non-deuterated portions of 1-Bromoundecane in CDCl₃, which can be used to select a suitable reference signal. The terminal methyl group at ~0.88 ppm would be absent in 1-Bromoundecane-11,11,11-d₃.

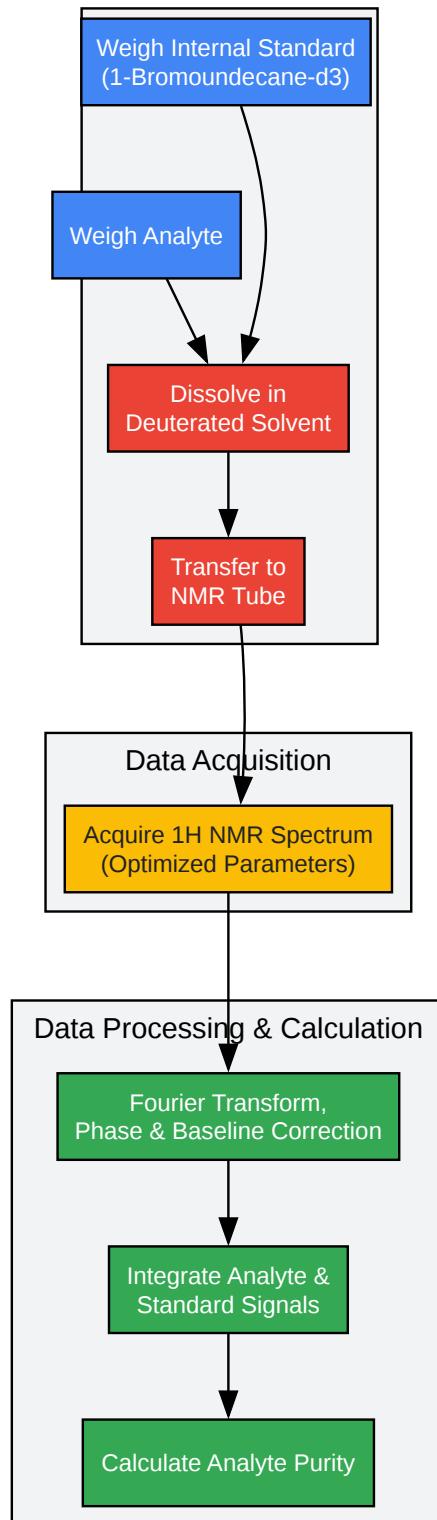
Protons	Chemical Shift (ppm)	Multiplicity
CH ₃ -	~0.88	Triplet
-(CH ₂) ₈ -	~1.26	Multiplet
-CH ₂ -CH ₂ Br	~1.85	Quintet
-CH ₂ Br	~3.41	Triplet

Data is based on typical values for long-chain alkyl bromides and may vary slightly based on experimental conditions.

Visualizations

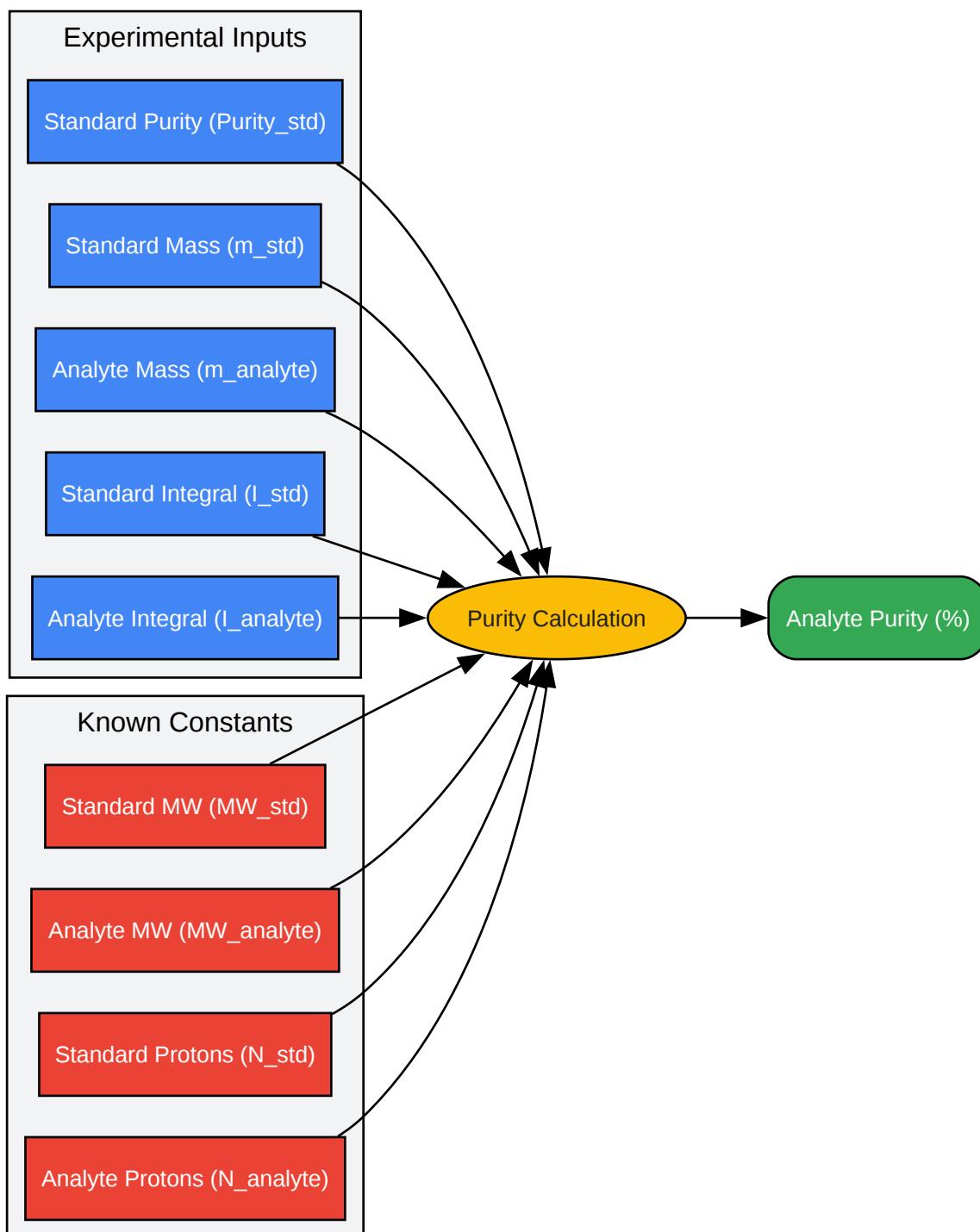
Experimental Workflow for qNMR

Workflow for Quantitative NMR (qNMR) Analysis

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Caption: A flowchart illustrating the key steps in a qNMR experiment.

Logical Relationship for Purity Calculation



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Caption: Relationship of variables for calculating analyte purity in qNMR.

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